molecular formula C11H14N2O2 B1478507 2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2092465-86-4

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1478507
CAS RN: 2092465-86-4
M. Wt: 206.24 g/mol
InChI Key: BHDALTWOIXRXQS-UHFFFAOYSA-N
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Description

“2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a chemical compound with a molecular formula of C11H14N2O2. It belongs to the class of compounds known as indole derivatives. Indole derivatives are aromatic compounds that contain the indole nucleus, which is prevalent in many important synthetic drug molecules .


Molecular Structure Analysis

Indole is an important heterocyclic system that contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” would require more detailed information or computational analysis.

Scientific Research Applications

Antiviral Applications

Indole derivatives have been reported to exhibit significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The structural similarity of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” to these compounds suggests potential as an antiviral agent, possibly offering a new avenue for the treatment of viral infections.

Neuroprotective Effects

Indoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier could be harnessed to develop treatments that protect neural tissue from damage.

Each of these applications represents a unique field of research where “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” could have significant implications. Further research and clinical trials would be necessary to fully understand and utilize the compound’s potential in these areas. The diverse biological activities of indole derivatives underscore their importance in pharmaceutical sciences and their immeasurable potential for therapeutic applications .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with . Without more specific information, it’s difficult to provide the mechanism of action for “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one”.

Future Directions

Indole derivatives have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing and studying the properties and activities of “2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” and similar compounds.

properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-6-11(15)13-5-4-9-8(7-14)2-1-3-10(9)13/h1-3,14H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDALTWOIXRXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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